molecular formula C14H28Cl2N2O2 B13512573 Tert-butyl1-(pyrrolidin-3-yl)piperidine-4-carboxylatedihydrochloride CAS No. 2839144-70-4

Tert-butyl1-(pyrrolidin-3-yl)piperidine-4-carboxylatedihydrochloride

Cat. No.: B13512573
CAS No.: 2839144-70-4
M. Wt: 327.3 g/mol
InChI Key: OQSVWMBCIDKCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride typically involves the construction of the piperidine ring followed by the introduction of the pyrrolidine moiety and the tert-butyl ester group. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the piperidine ring.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride may involve scalable and efficient methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace leaving groups on the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the dihydrochloride salt form.

    Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the pyrrolidine moiety.

    Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: Features a piperazinyl group and an azetidine ring.

Uniqueness

Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of a piperidine ring, pyrrolidine moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2839144-70-4

Molecular Formula

C14H28Cl2N2O2

Molecular Weight

327.3 g/mol

IUPAC Name

tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C14H26N2O2.2ClH/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12;;/h11-12,15H,4-10H2,1-3H3;2*1H

InChI Key

OQSVWMBCIDKCPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.